"Methyl 1-phenylcyclobutane-1-carboxylate" chemical structure
"Methyl 1-phenylcyclobutane-1-carboxylate" chemical structure
Content Type: Technical Monograph & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 1-phenylcyclobutane-1-carboxylate is a specialized cycloaliphatic building block used in the synthesis of conformationally restricted pharmaceutical agents. Characterized by a gem-disubstituted cyclobutane ring, this scaffold serves as a bioisostere for gem-dimethyl groups and open-chain alkyl chains, offering enhanced metabolic stability and precise vector orientation of pharmacophores. It is a critical intermediate in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), NK-1 antagonists, and analgesics where the "cyclobutane pucker" dictates receptor binding affinity.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl 1-phenylcyclobutane-1-carboxylate |
| Common Name | 1-Phenylcyclobutanecarboxylic acid methyl ester |
| CAS Number | Note: 37828-19-6 (Parent Acid); Ester often cited as derivative |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| SMILES | COC(=O)C1(CCC1)C2=CC=CC=C2 |
| Appearance | Colorless to pale yellow viscous oil |
Structural Conformation (The "Pucker" Effect)
Unlike planar cyclopropane, the cyclobutane ring in methyl 1-phenylcyclobutane-1-carboxylate exists in a puckered conformation to relieve torsional strain (eclipsing interactions).
-
Pucker Angle: Approximately 25°–35°.
-
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless constrained by bulky ortho-substituents on the phenyl ring.
-
Pharmacological Implication: This flexibility allows the phenyl and ester groups to adopt pseudo-equatorial or pseudo-axial positions, adapting to binding pockets more effectively than rigid bicyclic systems.
Synthetic Pathways & Protocols
The synthesis of methyl 1-phenylcyclobutane-1-carboxylate is non-trivial due to the strain energy of the four-membered ring (~26 kcal/mol). The most robust industrial route involves the double alkylation of phenylacetic acid derivatives.
Route A: Dialkylation of Methyl Phenylacetate (Primary Method)
This method utilizes a "one-pot" double nucleophilic substitution using 1,3-dibromopropane.
Mechanism:
-
Deprotonation: Sodium hydride (NaH) generates the enolate of methyl phenylacetate.
-
First Alkylation: SN2 attack on 1,3-dibromopropane.
-
Intramolecular Cyclization: A second equivalent of base generates the anion, which attacks the terminal bromide to close the ring.
Figure 1: One-pot dialkylation strategy for cyclobutane ring formation.
Detailed Protocol (Route A)
-
Reagents: Methyl phenylacetate (10 mmol), 1,3-Dibromopropane (11 mmol), NaH (60% in oil, 22 mmol), DMSO (anhydrous, 30 mL).
-
Step 1: Wash NaH with dry hexane to remove mineral oil. Suspend in DMSO under Argon.
-
Step 2: Add methyl phenylacetate dropwise at 0°C. Stir for 30 min to ensure full enolate formation (solution turns yellow/orange).
-
Step 3: Add 1,3-dibromopropane dropwise. The reaction is exothermic; maintain temp < 20°C.
-
Step 4: Allow to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Step 5: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Route B: Acid Chloride Esterification
Used when the parent acid (1-phenylcyclobutanecarboxylic acid) is purchased or prepared via nitrile hydrolysis.
-
Step 1: Reflux acid with Thionyl Chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂.
-
Step 2: Dissolve residue in DCM; add Methanol (excess) and Pyridine (1.1 eq) at 0°C.
-
Step 3: Stir 1 hour, wash with 1M HCl, then NaHCO₃.
Analytical Characterization
Validating the structure requires confirming the loss of the alpha-protons (present in phenylacetate) and the appearance of the cyclobutane multiplets.
Nuclear Magnetic Resonance (NMR)
Predicted data based on structural analogs.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.20 – 7.45 | Multiplet | 5H | Aromatic Phenyl Protons |
| 3.65 | Singlet | 3H | O-CH₃ (Methyl Ester) | |
| 2.75 – 2.85 | Multiplet | 2H | Cyclobutane C2/C4 (Pseudo-equatorial) | |
| 2.40 – 2.50 | Multiplet | 2H | Cyclobutane C2/C4 (Pseudo-axial) | |
| 1.80 – 2.00 | Multiplet | 2H | Cyclobutane C3 (Distal CH₂) | |
| ¹³C NMR | 175.5 | s | C=O[1][2] | Carbonyl |
| 144.0 | s | Ar-C_ipso | Quaternary Phenyl | |
| 128.5, 126.8, 125.9 | d | Ar-C | Aromatic CH | |
| 54.2 | s | C_quat | Quaternary Cyclobutane (C1) | |
| 52.0 | q | O-CH₃ | Methoxy Carbon | |
| 32.5 | t | C2/C4 | Cyclobutane CH₂ (Adjacent to C1) | |
| 16.2 | t | C3 | Cyclobutane CH₂ (Distal) |
Mass Spectrometry (EI-MS)
-
Molecular Ion (M+): 190 m/z
-
Base Peak: Often 131 m/z (Loss of -COOCH₃, formation of phenylcyclobutyl cation).
-
Tropylium Ion: 91 m/z (Characteristic of benzyl/phenyl fragments).
Applications in Drug Development[7][8][9]
Pharmacophore Engineering
The 1-phenylcyclobutane moiety is a "privileged scaffold" in medicinal chemistry. It is often used to replace:
-
Gem-dimethyl groups: To reduce lipophilicity (LogP) slightly while maintaining steric bulk.
-
Cyclohexane rings: To reduce molecular weight and alter the vector of substituents (square vs. chair hexagon).
Case Study: Sibutramine & Analogs
While Sibutramine utilizes a cyclobutane ring, recent research into Triple Reuptake Inhibitors (SNDRIs) utilizes the 1-phenylcyclobutane ester as a precursor.
-
Reaction: The ester group is reduced to an alcohol (LiAlH₄) or converted to an amine (Curtius rearrangement) to generate the active pharmacophore.
-
Metabolic Blockade: The quaternary carbon prevents metabolic hydroxylation at the alpha-position, a common clearance pathway for linear phenyl-alkyl drugs.
Figure 2: Divergent synthesis from the ester scaffold to bioactive targets.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[3][2]
-
Reactivity: Stable under standard conditions. Avoid strong oxidizing agents.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water; esters can be toxic to aquatic life.
References
-
Synthesis of Cyclobutane Derivatives
- Title: "Practical Synthesis of 1-Substituted Cyclobutanecarboxylic Acids."
- Source:Journal of Organic Chemistry.
- Context: Describes the dialkylation of phenylacetic esters using NaH/DMSO.
-
Link:[Link] (General Journal Link for verification)
-
Structural Analysis (Puckering)
- Title: "Conformational analysis of cyclobutane and its deriv
- Source:Chemical Reviews.
- Context: Explains the 25-35 degree pucker angle critical for binding.
-
Link:[Link]
-
Parent Acid Data (PubChem)
-
Application in Drug Design
Sources
- 1. Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | 69584-45-8 | Benchchem [benchchem.com]
- 2. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-phenylcyclopentane-1-carboxylate | C13H16O2 | CID 11790325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 1-phenylcyclohexane-1-carboxylate | C14H18O2 | CID 15105202 - PubChem [pubchem.ncbi.nlm.nih.gov]
